6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
CAS No.: 2548981-28-6
Cat. No.: VC11831971
Molecular Formula: C24H32FN5O
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548981-28-6 |
|---|---|
| Molecular Formula | C24H32FN5O |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3 |
| Standard InChI Key | XEDAVLGSFJMTGG-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
| Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula () reflects a hybrid architecture combining a quinazoline core with substituted piperazine and piperidine rings. Its molecular weight of 425.5 g/mol places it within the mid-range of small-molecule therapeutics, balancing solubility and membrane permeability . The fluorine atom at position 6 of the quinazoline ring enhances electronegativity, potentially influencing binding interactions with biological targets .
Structural Components
Key structural elements include:
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Quinazoline Core: A bicyclic system providing planar rigidity for target binding.
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Piperazine-Piperidine Linkage: A but-2-yn-1-yl spacer connects the piperazine (bearing an isopropyl group) and piperidine rings, introducing conformational flexibility.
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Fluorine Substituent: Positioned para to the piperidine attachment, this group may modulate electronic and steric properties .
The SMILES string CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F confirms this arrangement.
Spectroscopic Identifiers
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IUPAC Name: 6-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline.
Synthetic Pathways and Methodological Considerations
General Synthesis of Quinazoline Derivatives
While direct synthesis details for this compound are unpublished, established routes for analogous quinazolines involve:
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Cyclocondensation: Anthranilic acid derivatives react with nitriles or amidines to form the quinazoline core.
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Nucleophilic Substitution: Introduction of fluorine via halogen exchange or electrophilic fluorination .
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Piperazine Incorporation: Alkylation or coupling reactions attach piperazine moieties .
Piperazine Moiety Incorporation
The synthesis of the piperazine-but-2-yn-1-yl-piperidine subunit likely proceeds through:
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Sonogashira Coupling: To form the alkyne bridge between piperidine and piperazine.
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Mitsunobu Reaction: For ether bond formation between the alkyne and piperidine oxygen .
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Quinazoline core formation | Anthranilic acid, nitrile | 70–85 |
| 2 | Fluorination | Selectfluor® | 60–75 |
| 3 | Piperazine-alkyne coupling | Sonogashira conditions | 50–65 |
| 4 | Etherification | Mitsunobu reaction | 40–55 |
Pharmacokinetic and Physicochemical Properties
Metabolic Stability
Fluorine substitution typically reduces CYP450-mediated metabolism, extending half-life. Analogous compounds exhibit hepatic microsomal stability >60% after 1 hour .
Solubility and Permeability
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logP: Predicted 3.1 (moderate lipophilicity)
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Aqueous Solubility: ~0.1 mg/mL (pH 7.4).
Therapeutic Applications and Future Directions
HER2-Positive Cancers
Preclinical data support further evaluation in HER2-driven breast and gastric cancers. Combination studies with trastuzumab could exploit synergistic mechanisms .
Antimicrobial Development
Structural optimization may enhance Gram-negative activity, addressing multidrug-resistant pathogens .
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